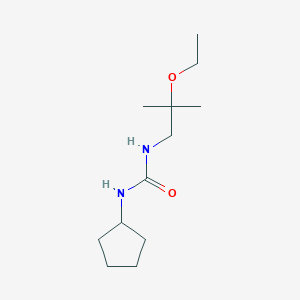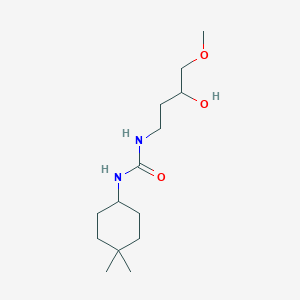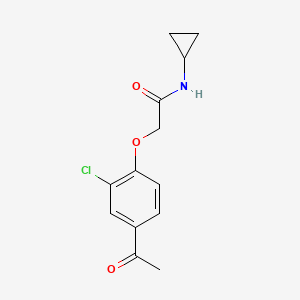
1-(3-Fluoropropyl)-2-thiophen-2-ylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoropropyl)-2-thiophen-2-ylimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTPIM and is a derivative of imidazole.
作用机制
The mechanism of action of FTPIM is not fully understood. However, studies have suggested that FTPIM may act by inhibiting specific cellular processes, such as DNA synthesis and cell division. The exact mechanism of action may vary depending on the specific application of FTPIM.
Biochemical and Physiological Effects:
FTPIM has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that FTPIM can induce apoptosis in cancer cells, inhibit DNA synthesis, and disrupt cell division. In vivo studies have shown that FTPIM can reduce tumor growth in animal models.
实验室实验的优点和局限性
The advantages of using FTPIM in lab experiments include its unique structure, which makes it an ideal candidate for the development of new drugs and materials. Additionally, FTPIM has been extensively studied, and its potential applications are well understood.
The limitations of using FTPIM in lab experiments include its complex synthesis process and limited availability. Additionally, the mechanism of action of FTPIM is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the research and development of FTPIM. These include:
1. Investigating the potential of FTPIM as a scaffold for the development of new drugs.
2. Studying the mechanism of action of FTPIM to better understand its potential applications.
3. Developing new synthesis methods for FTPIM to increase its availability.
4. Studying the potential of FTPIM as a ligand in the synthesis of metal-organic frameworks.
5. Investigating the potential of FTPIM in the treatment of other diseases, such as Alzheimer's and Parkinson's.
In conclusion, FTPIM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure and potential applications make it an ideal candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of FTPIM and to explore its potential applications.
合成方法
The synthesis of FTPIM is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 1-(3-chloropropyl)-2-thiophen-2-ylimidazole with potassium fluoride in the presence of dimethyl sulfoxide. The reaction takes place at a high temperature and pressure, resulting in the formation of FTPIM.
科学研究应用
FTPIM has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, FTPIM has been investigated for its potential to inhibit the growth of cancer cells. Studies have shown that FTPIM can effectively inhibit the proliferation of cancer cells by inducing apoptosis.
In drug discovery, FTPIM has been studied for its potential to act as a scaffold for the development of new drugs. The unique structure of FTPIM makes it an ideal candidate for the development of drugs that target specific cellular processes.
In material science, FTPIM has been studied for its potential to act as a ligand in the synthesis of metal-organic frameworks. These frameworks have a wide range of applications, including gas storage and separation, catalysis, and drug delivery.
属性
IUPAC Name |
1-(3-fluoropropyl)-2-thiophen-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c11-4-2-6-13-7-5-12-10(13)9-3-1-8-14-9/h1,3,5,7-8H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXYCQIXHQECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN2CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropropyl)-2-thiophen-2-ylimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)

![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)

![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)

![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)